molecular formula C27H30FN5O2 B2753990 (4-(4-Fluorophenyl)piperazin-1-yl)(4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)phenyl)methanone CAS No. 1189926-27-9

(4-(4-Fluorophenyl)piperazin-1-yl)(4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)phenyl)methanone

Cat. No. B2753990
CAS RN: 1189926-27-9
M. Wt: 475.568
InChI Key: OYNQDKYKOGKYHJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperazine ring, a pyrazine ring, and a methanone group . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .


Synthesis Analysis

The synthesis of similar compounds often involves aminomethylation reactions . For instance, the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) was synthesized through a series of reactions involving the replacement of the naphthalene moiety with the benzene moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall structure . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The compound has been studied for its inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) . The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Notably, it exhibits greater selectivity for ENT2 over ENT1 . The structure-activity relationship studies revealed key insights:

CB1 Inverse Agonist Potential

FPMINT offers opportunities for developing novel CB1 inverse agonists. By optimizing molecular properties, such as polar surface area and hydrophilicity, researchers aim to reduce central activity observed with SR141716A .

Antifungal Activity

While FPMINT itself doesn’t exhibit antifungal properties, related compounds have shown promise. For instance, compound 9a and 9d display fungicidal activity against Candida galibrata ATCC 15126 strain .

Anti-HIV-1 Activity

Indole derivatives, including FPMINT analogs, have been evaluated as potential HIV-1 inhibitors. Compounds like 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone (67) and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone (68) exhibit effective anti-HIV-1 activity .

Synthesis and Structure

The title compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been synthesized via a four-step protocol. Its preparation involves a straightforward and efficient procedure .

Future Directions

Future research could focus on further structural modification to improve its potency and selectivity, leading to the development of useful pharmacological agents . Additionally, more studies are needed to fully understand the safety and hazards associated with this compound .

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O2/c1-20-10-14-32(15-11-20)25-26(30-13-12-29-25)35-24-8-2-21(3-9-24)27(34)33-18-16-31(17-19-33)23-6-4-22(28)5-7-23/h2-9,12-13,20H,10-11,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNQDKYKOGKYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorophenyl)piperazin-1-yl)(4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)phenyl)methanone

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